molecular formula C23H19FN4O3 B11417394 N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B11417394
M. Wt: 418.4 g/mol
InChI Key: YGVFYASAPDUGMW-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-1-yl core substituted with a 4-methylphenylmethyl group at position 3 and a 2-fluorophenylacetamide moiety at position 2. Such structural features are common in kinase inhibitors and antimicrobial agents, where electronic and steric properties influence target binding .

Properties

Molecular Formula

C23H19FN4O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O3/c1-15-8-10-16(11-9-15)13-28-22(30)17-5-4-12-25-21(17)27(23(28)31)14-20(29)26-19-7-3-2-6-18(19)24/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

YGVFYASAPDUGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidin-1-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-1-yl core.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the methylphenylmethyl group is introduced to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Industry: It can be used in the synthesis of other complex molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrido/Pyrimidine Derivatives

Compound 1 : N-(2-fluorophenyl)-2-[[3-(4-fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]thio]acetamide ()
  • Key Differences :
    • Substituent : 4-Fluorobenzyl vs. 4-methylphenylmethyl.
    • Linkage : Sulfanyl (S) group vs. oxygen in the target compound.
  • The thioether linkage may alter electronic distribution and binding kinetics compared to the oxygen-containing structure .
Compound 2 : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
  • Key Differences: Core Structure: Lacks the pyrido[2,3-d]pyrimidinone ring; instead, it has a naphthyl group. Substituents: Chloro and fluorine on the phenyl ring vs. 2-fluorophenyl in the target compound.
  • Chlorine substitution adds steric bulk and electron-withdrawing effects, which could influence receptor interactions .
Compound 3 : 2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide ()
  • Key Differences: Core Structure: Pyrimidine ring with ethyl and chlorophenyl substituents. Synthesis: Prepared via coupling with 2-(4-aminophenyl)acetamide (31% yield).
  • Impact: The ethyl group enhances hydrophobicity, while the chlorophenyl moiety may improve target affinity. Lower synthesis yield compared to typical pyrido[2,3-d]pyrimidinone derivatives suggests structural complexity affects reaction efficiency .

Spectral and Physicochemical Comparisons

Table 1: Key Spectral and Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound ~425 (estimated) Not reported Expected shifts for dioxo groups and fluorophenyl
Compound 1 () ~443 Not reported Thioether-linked protons: ~4.12 (SCH2)
Compound 4 () 344.21 230 12.50 (NH), 10.10 (NHCO), 4.12 (SCH2)
Compound 5 () ~450 (estimated) >300 2.22 (CH3), 5.10 (CH2)
Key Observations :
  • Melting Points: Higher melting points (>300°C) in thieno[2,3-d]pyrimidine derivatives () suggest stronger intermolecular forces compared to pyrido[2,3-d]pyrimidinones .
  • NMR Shifts: The target compound’s dioxo groups would likely produce distinct deshielded proton signals in regions A (29–36 ppm) and B (39–44 ppm), as observed in similar pyrido[2,3-d]pyrimidinones .

Biological Activity

N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core and various functional groups contributing to its biological properties. The presence of the fluorine atom in the phenyl ring may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A10Apoptosis induction
Compound B25Cell cycle arrest
This compoundTBDTBD

Enzyme Inhibition

Research indicates that certain pyrido[2,3-d]pyrimidine derivatives can act as inhibitors of specific enzymes involved in cancer metabolism. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to reduced phospholipid accumulation in cells—a mechanism associated with drug-induced toxicity and potential anticancer effects .

Case Studies

In a notable study examining the biological activity of related compounds, researchers found that modifications to the pyrido-pyrimidine structure significantly impacted the potency against various cancer cell lines. These findings suggest that the structural characteristics of this compound could be optimized for enhanced therapeutic efficacy.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that compounds within this class may exhibit cytotoxic effects at higher concentrations; thus, further toxicological studies are warranted to evaluate the therapeutic window.

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